molecular formula C14H18N2O2 B2783841 Ethyl 2-methyl-1-propyl-1,3-benzodiazole-5-carboxylate CAS No. 1820609-15-1

Ethyl 2-methyl-1-propyl-1,3-benzodiazole-5-carboxylate

Cat. No. B2783841
CAS RN: 1820609-15-1
M. Wt: 246.31
InChI Key: BFPRGZHDOGBLKM-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-1-propyl-1,3-benzodiazole-5-carboxylate is a chemical compound with the CAS Number: 1820609-15-1 . It has a molecular weight of 246.31 and its molecular formula is C14H18N2O2 . The IUPAC name for this compound is ethyl 2-methyl-1-propyl-1H-benzo[d]imidazole-5-carboxylate .


Molecular Structure Analysis

The InChI code for Ethyl 2-methyl-1-propyl-1,3-benzodiazole-5-carboxylate is 1S/C14H18N2O2/c1-4-8-16-10(3)15-12-9-11(6-7-13(12)16)14(17)18-5-2/h6-7,9H,4-5,8H2,1-3H3 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

Ethyl 2-methyl-1-propyl-1,3-benzodiazole-5-carboxylate has a molecular weight of 246.31 . Its molecular formula is C14H18N2O2 . Unfortunately, other physical and chemical properties such as melting point, boiling point, and density are not available in the search results.

Scientific Research Applications

Catalysis

Lastly, the compound may find applications in catalysis. Its structure could be incorporated into catalysts that facilitate various chemical reactions, potentially improving efficiency and selectivity in industrial processes.

This analysis is based on the compound’s structure and known scientific principles. For specific research studies or experimental data, further literature review and experimental investigations would be necessary .

properties

IUPAC Name

ethyl 2-methyl-1-propylbenzimidazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-4-8-16-10(3)15-12-9-11(6-7-13(12)16)14(17)18-5-2/h6-7,9H,4-5,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFPRGZHDOGBLKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=NC2=C1C=CC(=C2)C(=O)OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-methyl-1-propyl-1,3-benzodiazole-5-carboxylate

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